The pyrazole ring is a common pharmacophore found in many bioactive molecules []. The presence of the fluorine atom and the tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a pinacol boronate) can further influence the compound's biological properties. F-Ph-Pyrazole could be investigated for its potential activity against various diseases, and the pinacol boronate group can be used for further functionalization through Suzuki-Miyaura coupling reactions, a common technique in medicinal chemistry for creating new drug candidates.
Organoboron compounds like F-Ph-Pyrazole have been explored in material science for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the fluorophenyl group and the pinacol boronate moiety could contribute to the compound's photophysical properties, making it a candidate for investigation in OLED development.
The pinacol boronate group in F-Ph-Pyrazole is a valuable functional group in organic synthesis. It can undergo various coupling reactions to introduce new functionalities onto the molecule. This makes F-Ph-Pyrazole a potential building block for the synthesis of more complex organic molecules with desired properties.
1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing organic compound characterized by a pyrazole core substituted with a fluorophenyl group and a tetramethyl dioxaborolane moiety. Its molecular formula is C₁₅H₁₈BFN₂O₂, and it features a unique structure that allows it to participate in various
Several synthetic routes can be employed to prepare 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:
The compound has potential applications in:
Research into interaction studies is crucial for understanding how 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole interacts with biological targets. Preliminary studies suggest that pyrazole derivatives can interact with various kinases and enzymes involved in cellular signaling pathways. Investigating these interactions can provide insights into its potential therapeutic applications and mechanisms of action .
Several compounds exhibit structural similarities to 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 0.95 | Methyl substitution on the pyrazole ring |
| 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 0.89 | Ethyl group on the pyrazole |
| 1-(Phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 0.86 | Phenylmethyl substitution |
| 1-Propyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 0.87 | Propoxy group addition |
| (1-Phenyl-1H-pyrazol-4-yl)boronic acid | 0.80 | Boronic acid derivative |
These compounds highlight the versatility of the pyrazole framework and its potential for further functionalization. The unique combination of substituents in 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may impart distinct chemical and biological properties compared to its analogs .
The compound features a pyrazole core substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its IUPAC name reflects this arrangement:
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Registry Number | 2223051-96-3 | |
| SMILES | CC1(C)OB(OC1(C)C)C1=NN(C=C1)C1=CC=C(F)C=C1 | |
| InChI Key | RZFHDSVXXCMHAQ-UHFFFAOYSA-N |
The structural elucidation of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole through X-ray crystallographic analysis reveals critical insights into the coordination geometry and intermolecular interactions within this heterocyclic boronic ester system. The boron atom in this compound adopts a tetrahedral coordination geometry, consistent with the sp³ hybridization state typical of boronic ester functionalities [1] [2].
The molecular structure exhibits a planar pyrazole ring system with the fluorophenyl substituent positioned at the nitrogen-1 position and the dioxaborolan moiety attached at the carbon-3 position. Comparative analysis with related fluorophenyl-pyrazole structures demonstrates characteristic dihedral angles between the pyrazole ring and the fluorophenyl substituent ranging from 4.64° to 10.53°, indicating significant coplanarity that facilitates π-π stacking interactions [3]. The relatively small dihedral angles observed in these systems suggest effective electronic communication between the aromatic rings through conjugative effects.
| Structural Parameter | Value | Reference System |
|---|---|---|
| Pyrazole-Fluorophenyl Dihedral Angle | 4.64-10.53° | Fluorophenyl-pyrazole derivatives [3] |
| Boron Coordination Geometry | Tetrahedral | Dioxaborolan esters [1] |
| B-O Bond Length | 1.35-1.40 Å | Typical boronic esters [2] |
| Pyrazole Ring Planarity | <0.05 Å deviation | Aromatic heterocycles [3] |
The dioxaborolan ring adopts a chair-like conformation with the boron atom positioned at the apex of the tetrahedral arrangement. The oxygen-boron-oxygen bond angle approximates 120°, reflecting the constrained geometry imposed by the six-membered ring system [1]. The tetramethyl substitution pattern on the dioxaborolan ring provides steric protection to the boron center while maintaining the structural integrity of the boronic ester functionality.
Crystal packing analysis reveals intermolecular hydrogen bonding interactions involving the pyrazole nitrogen atoms and the fluorine substituent on the phenyl ring. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound. The fluorine atom participates in weak hydrogen bonding with adjacent molecules, creating a three-dimensional network that enhances the material's thermal stability [3].
The coordination environment of the boron atom demonstrates the typical Lewis acidic character expected for organoboron compounds, with the dioxaborolan ring serving as a protecting group that modulates the reactivity of the boron center. This structural arrangement facilitates selective synthetic transformations while maintaining stability under ambient conditions [1] [2].
The nuclear magnetic resonance spectroscopic characterization of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole provides comprehensive structural information through multi-nuclear analysis. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous identification of the compound's structural features [4] [5].
The ¹H nuclear magnetic resonance spectrum displays the pyrazole proton signals in the downfield region between 6.0 and 7.75 parts per million. The proton at the 5-position of the pyrazole ring appears as a singlet at approximately 7.5-7.75 parts per million, while the proton at the 4-position resonates at 6.0-6.3 parts per million [4]. The fluorophenyl substituent contributes characteristic aromatic proton signals in the 7.0-7.8 parts per million range, with the para-fluorine substitution pattern creating distinctive coupling patterns and chemical shift patterns.
The tetramethyl groups of the dioxaborolan ring generate a characteristic twelve-proton singlet at approximately 1.25 parts per million, providing a diagnostic signal for the pinacol ester functionality. This signal integration pattern serves as a reliable indicator of the intact boronic ester structure [4] [5].
| Nucleus | Chemical Shift Range | Multiplicity | Integration |
|---|---|---|---|
| ¹H (Pyrazole H-5) | 7.5-7.75 ppm | Singlet | 1H |
| ¹H (Pyrazole H-4) | 6.0-6.3 ppm | Singlet | 1H |
| ¹H (Fluorophenyl) | 7.0-7.8 ppm | Multiplet | 4H |
| ¹H (Pinacol CH₃) | 1.25 ppm | Singlet | 12H |
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The pyrazole carbon atoms exhibit chemical shifts in the range of 100-150 parts per million, with the carbon atoms at positions 3 and 5 appearing between 130-150 parts per million and the carbon at position 4 resonating at 100-110 parts per million [4]. The fluorophenyl carbon atoms display characteristic aromatic carbon signals with the fluorine-bearing carbon showing distinctive downfield shifts due to the electron-withdrawing effect of the fluorine substituent.
The dioxaborolan carbon atoms appear as characteristic signals, with the quaternary carbon atoms of the pinacol ester resonating at approximately 83-85 parts per million and the methyl carbon atoms at 24-25 parts per million [4] [5]. The carbon directly attached to boron may exhibit broadening due to quadrupolar coupling effects from the ¹¹B nucleus.
The ¹¹B nuclear magnetic resonance spectrum typically displays a broad signal at approximately 0.1 parts per million, characteristic of tetrahedral boron coordination. The quadrupolar nature of the ¹¹B nucleus results in significant line broadening, making precise chemical shift determination challenging [4]. However, the position of this signal confirms the tetrahedral coordination geometry of the boron center in the dioxaborolan ring system.
The ¹⁹F nuclear magnetic resonance spectrum provides specific information about the fluorine environment within the fluorophenyl substituent. The para-fluorine substituent typically resonates at approximately -115 to -110 parts per million, depending on the solvent system and temperature conditions [6]. The fluorine signal may exhibit coupling to the adjacent aromatic protons, providing additional structural confirmation.
Solvent effects play a significant role in the nuclear magnetic resonance spectroscopic behavior of this compound. Polar aprotic solvents such as dimethyl sulfoxide tend to provide sharper signals and better resolution compared to protic solvents, where hydrogen bonding interactions may cause line broadening [7]. Temperature-dependent nuclear magnetic resonance studies reveal dynamic processes related to rotational barriers around the carbon-nitrogen and carbon-boron bonds.
The tautomeric behavior and conformational dynamics of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are significantly influenced by the substitution pattern and electronic effects of the constituent functional groups. Unlike unsubstituted pyrazole systems that exhibit rapid prototropic tautomerism, the nitrogen-substituted nature of this compound eliminates the possibility of annular tautomerism between the two nitrogen atoms [8] [9].
The presence of the fluorophenyl substituent at the nitrogen-1 position creates a fixed substitution pattern that prevents the characteristic 1H-2H tautomeric interconversion observed in unsubstituted pyrazoles. This structural feature results in a single, well-defined tautomeric form, which significantly simplifies both spectroscopic analysis and synthetic applications [8]. The elimination of tautomeric equilibria contributes to the compound's stability and predictable reactivity patterns.
Computational studies using density functional theory methods reveal that the activation energy for potential tautomeric processes in related pyrazole systems ranges from 47.8 to 55.5 kilocalories per mole [10] [9]. However, the specific substitution pattern in this compound effectively raises these barriers to prohibitive levels, ensuring structural integrity under normal conditions.
The conformational dynamics of the molecule are primarily governed by rotational barriers around the carbon-nitrogen bond connecting the pyrazole ring to the fluorophenyl substituent and the carbon-boron bond linking the pyrazole ring to the dioxaborolan moiety. Variable temperature nuclear magnetic resonance studies indicate that rotation around these bonds occurs with relatively low activation energies, typically in the range of 11-15 kilocalories per mole [12].
| Conformational Feature | Energy Barrier (kcal/mol) | Timescale | Experimental Evidence |
|---|---|---|---|
| Pyrazole-Fluorophenyl Rotation | 11-15 | Fast (room temp) | Averaged NMR signals |
| Pyrazole-Dioxaborolan Rotation | 12-18 | Moderate | Temperature-dependent NMR |
| Dioxaborolan Ring Flipping | 8-12 | Fast | Not observed by NMR |
| Annular Tautomerism | Prohibited | N/A | Fixed substitution pattern |
The fluorophenyl substituent exhibits restricted rotation around the nitrogen-carbon bond, with the barrier height influenced by steric interactions and electronic effects. The electron-withdrawing nature of the fluorine substituent creates a partial double-bond character in the nitrogen-carbon bond, contributing to the observed rotational barrier [13]. At room temperature, this rotation is fast on the nuclear magnetic resonance timescale, resulting in averaged signals for the aromatic protons.
The dioxaborolan ring system maintains a relatively rigid chair-like conformation with minimal conformational flexibility. The ring-flipping process, analogous to that observed in cyclohexane systems, occurs rapidly at room temperature with a low activation barrier of approximately 8-12 kilocalories per mole . This rapid exchange process contributes to the observed nuclear magnetic resonance signal patterns, where the axial and equatorial methyl groups appear as a single averaged signal.
Solvent effects play a crucial role in the conformational preferences of the molecule. Polar solvents tend to stabilize conformations that maximize dipole interactions, while nonpolar environments favor conformations that minimize steric clashes [8]. The overall conformational landscape is considerably less complex than that observed in unsubstituted pyrazole systems due to the fixed substitution pattern and the absence of tautomeric equilibria.
The electronic structure calculations indicate that the most stable conformation features a nearly coplanar arrangement between the pyrazole ring and the fluorophenyl substituent, with the dioxaborolan ring adopting a chair conformation that minimizes steric interactions with the heterocyclic framework [13]. This conformational preference is consistent with the observed spectroscopic properties and contributes to the compound's overall stability.
The thermal stability profile of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole demonstrates excellent thermal resistance, with decomposition temperatures exceeding 300°C under inert atmosphere conditions. Thermogravimetric analysis reveals a characteristic multi-step decomposition pattern, with the initial weight loss occurring at approximately 320-350°C, corresponding to the cleavage of the boronic ester functionality [14] .
The high thermal stability of this compound class is attributed to the robust aromatic framework and the protective nature of the pinacol ester group. Comparative studies with related pyrazole boronic esters indicate that the thermal decomposition process initiates with the loss of the dioxaborolan moiety, followed by degradation of the organic framework at higher temperatures [14] [16]. The presence of the fluorophenyl substituent contributes additional thermal stability through enhanced intermolecular interactions.
Differential scanning calorimetry analysis reveals an endothermic melting transition at approximately 105-152°C, depending on the specific crystal form and purity of the sample [17] [18]. The relatively high melting point reflects the strong intermolecular interactions within the crystal lattice, particularly hydrogen bonding involving the pyrazole nitrogen atoms and π-π stacking interactions between the aromatic rings.
| Thermal Property | Temperature Range | Characteristics | Analysis Method |
|---|---|---|---|
| Melting Point | 105-152°C | Sharp endothermic transition | DSC |
| Decomposition Onset | 320-350°C | Multi-step process | TGA |
| Weight Loss (Initial) | 350-400°C | Boronic ester cleavage | TGA |
| Complete Decomposition | >450°C | Organic framework degradation | TGA |
The thermal stability is significantly enhanced compared to free boronic acids, which typically undergo dehydration and decomposition at much lower temperatures. The pinacol ester protection effectively shields the boron center from thermal degradation processes, enabling the compound to maintain structural integrity under elevated temperature conditions [19] .
The solubility profile of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits the characteristic behavior expected for organoboron compounds with substantial hydrophobic character. The compound demonstrates complete insolubility in water due to the hydrophobic nature of the pinacol ester group and the aromatic substituents [20] [18].
In contrast, the compound exhibits excellent solubility in a wide range of organic solvents, including methanol, ethanol, dichloromethane, dimethyl sulfoxide, and ethyl acetate [20] [17]. This broad solubility profile facilitates its use in various synthetic applications and purification procedures. The solubility in polar protic solvents such as methanol and ethanol is particularly advantageous for synthetic transformations involving nucleophilic reagents.
The compound's stability in different solvent systems varies significantly. While it remains stable in most organic solvents under anhydrous conditions, exposure to aqueous environments leads to gradual hydrolysis of the boronic ester functionality [21]. The hydrolysis rate is pH-dependent, with accelerated degradation observed under basic conditions due to nucleophilic attack on the boron center [21] [22].
| Solvent System | Solubility | Stability | Comments |
|---|---|---|---|
| Water | Insoluble | Hydrolysis susceptible | Avoid aqueous conditions |
| Methanol | Excellent | Stable (anhydrous) | Preferred for reactions |
| Dichloromethane | Excellent | Very stable | Optimal for storage |
| Dimethyl sulfoxide | Excellent | Stable | Good for NMR studies |
| Ethyl acetate | Good | Stable | Suitable for purification |
Storage recommendations include maintaining the compound under inert atmosphere conditions at reduced temperatures, preferably below 15°C, to minimize hydrolytic degradation and thermal decomposition. The compound should be protected from moisture and stored in airtight containers with desiccants to prevent hydrolysis of the boronic ester functionality [17] [18].